Bromocresol Blue Sodium Salt

説明

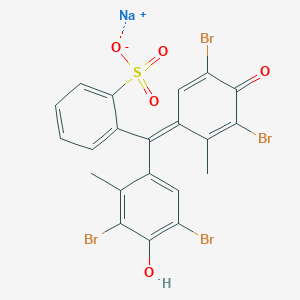

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBRPDUUWGYUTE-VSORCOHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonephthalein Dye Chemistry

Bromocresol Blue Sodium Salt is a member of the sulfonephthalein family of dyes, a class of compounds widely recognized for their application as pH indicators. researchgate.net These dyes are structurally characterized by a sultone ring, which is a cyclic ester of a sulfonic acid, and typically possess two phenol (B47542) groups attached to a central carbon. The color-changing mechanism of sulfonephthalein dyes is attributed to the formation of a resonance-stabilized quinone-phenolate ion complex as the pH of the environment changes. researchgate.net

The general structure of sulfonephthalein dyes allows for various substitutions on the phenolic rings, leading to a range of dyes with different pKa values and, consequently, different pH transition ranges. This versatility has made them invaluable tools in analytical chemistry. researchgate.net For instance, the hydrophobicity of the dye molecule, which can be altered by the nature of the substituents, has been shown to influence its interaction with other molecules, such as surfactants. rsc.org

The key physicochemical properties that make sulfonephthalein dyes like this compound useful in research include their high molar absorptivity, allowing for easy optical detection even at low concentrations, and their distinct color changes in response to pH variations. researchgate.net These properties are a direct result of their unique chemical structure, which facilitates a shift in the electronic conjugation of the molecule upon protonation or deprotonation.

Historical Trajectories of Research Involving Bromocresol Blue Sodium Salt Analogues

Research into sulfonephthalein dyes has a long history, with many analogues of Bromocresol Blue Sodium Salt playing significant roles in various scientific fields. Historically, these dyes have been noted for issues with impurities stemming from their synthesis, which could lead to inconsistencies in pH measurements. nist.gov This challenge spurred research into purification methods and the characterization of these impurities using techniques like liquid chromatography-mass spectrometry (LC-MS). nist.govnih.gov

Analogues such as Bromophenol Blue, Bromocresol Green, and Bromothymol Blue have been extensively studied and utilized. wikipedia.orgchemimpex.comatomscientific.com Bromophenol Blue, for example, has been a staple in molecular biology for decades as a tracking dye in gel electrophoresis for both proteins and nucleic acids. chemimpex.commpbio.comgspchem.commpbio.com Its migration rate in agarose (B213101) gels is comparable to that of small DNA fragments, making it an effective visual marker. mpbio.com

Bromocresol Green has been employed in clinical chemistry for measuring serum albumin concentration and as a pH indicator in microbiological growth media. wikipedia.org Similarly, Bromothymol Blue has found use in monitoring pH in biological systems, water quality testing, and as an indicator in tissue culture media to track cellular metabolism. atomscientific.comapcpure.comeuropa.eu Early research also explored the complex formation of these dyes with other molecules, such as the interaction of Bromothymol Blue with methadone hydrochloride for colorimetric quantification. science.gov The study of the acid-base equilibria of these dyes in the presence of micelles has also been a subject of investigation, revealing how their properties are affected by their association with surfactants. rsc.org

Table 1: Comparison of this compound Analogues and their Research Applications

| Dye Name | Chemical Family | Common Research Applications | pH Transition Range (approx.) |

|---|---|---|---|

| Bromophenol Blue | Sulfonephthalein | Tracking dye in gel electrophoresis (DNA, RNA, protein), pH indicator. chemimpex.commpbio.comgspchem.com | 3.0 - 4.6 gspchem.com |

| Bromocresol Green | Sulfonephthalein | pH indicator in growth media, serum albumin measurement, TLC staining. wikipedia.org | 3.8 - 5.4 |

| Bromothymol Blue | Sulfonephthalein | pH indicator in titrations, water quality testing, tissue culture media. atomscientific.comapcpure.com | 6.0 - 7.6 |

| Phenol (B47542) Red | Sulfonephthalein | pH indicator in cell culture media, detection of volatile amines in food spoilage. researchgate.net | 6.8 - 8.2 |

| Cresol (B1669610) Red | Sulfonephthalein | pH indicator. nist.gov | 7.2 - 8.8 (acidic range 0.2-1.8) |

Scope and Significance of Current Research Utilizing Bromocresol Blue Sodium Salt

Acid-Base Equilibria and Ionization Phenomena of this compound

This compound is a sulfonephthalein dye widely utilized as a pH indicator. Its color change is a direct consequence of alterations in its molecular structure due to protonation and deprotonation events in response to the surrounding pH.

pH-Dependent Absorption Characteristics and Spectral Shifts

The absorption spectrum of bromocresol blue is highly dependent on the pH of the solution. In acidic environments, the indicator exists predominantly in its protonated, yellow form (HIn), while in more alkaline conditions, it transitions to its deprotonated, blue form (In⁻). fsu.edusemanticscholar.org This change is visually observed as a shift in color from yellow at a pH below 4.0 to blue at a pH above 5.6. chemicalbook.com

The underlying principle for this color change lies in the position of the equilibrium between the acidic and basic forms of the indicator. cuny.edu This equilibrium is influenced by the concentration of hydronium ions (H₃O⁺) in the solution. cuny.edu The acidic form (HIn) and the basic form (In⁻) of bromocresol blue exhibit different absorption spectra because they have distinct molecular structures and thus different colors. cuny.edu

In acidic solutions, bromocresol blue strongly absorbs light in the UV-blue region, resulting in its characteristic yellow appearance. researchgate.net As the pH increases, the equilibrium shifts, leading to the formation of the blue-colored tautomeric form of the sulfophthalein dye. semanticscholar.org The presence of both the yellow and blue forms in the solution at intermediate pH values results in a green color due to the mixing of these two primary colors. semanticscholar.org

The absorption spectra of the two forms overlap, and the total absorbance of a solution at a given wavelength is the sum of the absorbances of the individual components. fsu.edu Typically, the acidic form shows maximum absorbance (λmax) at a lower wavelength compared to the basic form. For instance, in one study, the acidic form of a similar bromophenol blue dye showed a λmax around 430 nm, which decreased with increasing pH, while the peak for the basic form appeared around 595 nm and increased with pH. researchgate.net

The following table summarizes the typical pH-dependent absorption characteristics of bromocresol blue:

| pH Range | Predominant Form | Color | Absorption Maximum (λmax) |

| < 4.0 | Acidic (HIn) | Yellow | ~400 nm chemicalbook.com |

| 4.0 - 5.6 | Mixture of HIn and In⁻ | Green | Two overlapping peaks |

| > 5.6 | Basic (In⁻) | Blue | ~617 nm chemicalbook.com |

This interactive table allows for sorting and filtering of the data.

Determination of Acid Dissociation Constants (pKa) in Diverse Media

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in solution at different pH values. scirp.org For bromocresol blue, the pKa value indicates the pH at which the concentrations of the acidic (HIn) and basic (In⁻) forms are equal. The pKa of bromocresol blue is approximately 4.7 at 25°C. chemicalbook.com

Spectrophotometric titration is a common and powerful method for determining the pKa of indicators like bromocresol blue. scirp.org This technique relies on measuring the absorbance of the indicator solution at various known pH values. scirp.orgtruman.edu By plotting absorbance against pH, a titration curve is generated, and the pKa can be determined from the inflection point of this curve. truman.edu

The Henderson-Hasselbalch equation provides the theoretical foundation for this determination: ulm.edulibretexts.org

pH = pKa + log ([In⁻]/[HIn])

where [In⁻] and [HIn] are the molar concentrations of the basic and acidic forms, respectively. truman.edu When the concentrations of the two forms are equal, the log term becomes zero, and the pH is equal to the pKa. odinity.com

The determination of pKa can be performed in various media, and the value can be influenced by the solvent composition. For instance, studies on related sulfonephthalein indicators have been conducted in 1,4-dioxane–water mixtures and in the presence of micelles. rsc.org The presence of micelles, for example, can alter the apparent pKa due to factors like the electrostatic micellar surface potential and the low effective interfacial dielectric constant. rsc.org

The following table presents some reported pKa values for bromocresol blue and related indicators in different environments.

| Indicator | Medium | pKa | Reference |

| Bromocresol Blue | Aqueous | 4.7 (at 25°C) | chemicalbook.com |

| Bromocresol Green | Aqueous | 5.13 ± 0.01 | mdpi.com |

| Bromocresol Purple | Aqueous | 7.02 ± 0.02 | mdpi.com |

| Bromothymol Blue | Aqueous | 8.26 ± 0.01 | mdpi.com |

| Bromophenol Blue | Aqueous | 3.86 ± 0.03 | mdpi.com |

This interactive table allows for sorting and filtering of the data.

Spectroscopic Analysis of Tautomeric and Resonance Forms

The color change of bromocresol blue is intrinsically linked to the existence of different tautomeric and resonance forms of the molecule. Tautomers are structural isomers that readily interconvert, and in the case of sulfonephthalein dyes, this involves the movement of a proton. semanticscholar.orgembibe.com

In acidic solution, bromocresol blue exists predominantly in its sultone form, which is colorless or pale yellow. This form is a lactone of a sulfonic acid. As the pH increases, the lactone ring opens to form the quinonoid structure, which is intensely colored due to its extended conjugated system. researchgate.net This quinonoid form is responsible for the blue color of the indicator in alkaline solutions. semanticscholar.org

The transition between these forms involves a proton transfer and a rearrangement of the electronic structure, leading to significant changes in the absorption spectrum. The quinonoid form has a more delocalized π-electron system, which results in the absorption of lower energy light (longer wavelengths) compared to the sultone form. pressbooks.pub

Spectroscopic techniques are essential for studying these tautomeric forms. amazonaws.com UV-Visible spectroscopy directly probes the electronic transitions, with the appearance of new absorption bands or shifts in existing bands indicating the formation of different tautomers. researchgate.net For example, the band appearing at longer wavelengths (in the range of 500-750 nm in some solvents) for related compounds has been attributed to a charge transfer band corresponding to the formation of an intramolecular hydrogen bond, suggesting a keto-enol tautomerism. researchgate.net

Advanced Spectroscopic Signatures and Methodologies

Advanced spectroscopic techniques provide deeper insights into the properties and applications of this compound.

UV-Visible Spectroscopy for Quantitative and Qualitative Analysis

UV-Visible spectroscopy is a fundamental technique for both the qualitative and quantitative analysis of bromocresol blue. ijprajournal.comsemanticscholar.org Qualitatively, the absorption spectrum, with its characteristic pH-dependent peaks, can be used to identify the presence of the dye. cuny.eduresearchgate.net

Quantitatively, the concentration of bromocresol blue can be determined using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orglibretexts.org By measuring the absorbance at the λmax of either the acidic or basic form, a calibration curve can be constructed using standard solutions of known concentrations. libretexts.orguomustansiriyah.edu.iq This allows for the determination of the concentration of an unknown sample. libretexts.org

UV-Vis spectroscopy is also employed in various analytical methods where bromocresol blue acts as a reagent. For example, it is used in the extractive-spectrophotometric determination of certain drugs. researchgate.net In these methods, the drug forms an ion-pair complex with the dye, which can be extracted into an organic solvent and quantified by measuring its absorbance. researchgate.net

The following table provides examples of the application of UV-Visible spectroscopy for the analysis of bromocresol blue and its use in analytical methods.

| Application | Wavelength (nm) | Method | Reference |

| Quantitative analysis of Bromocresol Green (basic form) | 612 | Direct Absorbance Measurement | libretexts.org |

| Determination of Ofloxacin with Bromocresol Purple | 408 | Extractive Spectrophotometry | researchgate.net |

| Determination of Metoprolol with Bromocresol Green | 624 | Spectrophotometry | semanticscholar.org |

This interactive table allows for sorting and filtering of the data.

Fluorescence Spectroscopy in Mechanistic Studies

While bromocresol blue itself is not typically considered a fluorescent dye, fluorescence spectroscopy can be a powerful tool to study its interactions with other molecules and to probe mechanistic details of various processes. For instance, the quenching of the fluorescence of other molecules by bromocresol blue can provide information about binding interactions. nih.gov

In one study, the interaction between lysozyme (B549824) and bromophenol blue was investigated using fluorescence quenching. nih.gov It was found that the dye could quench the intrinsic fluorescence of the protein, suggesting a binding event. nih.gov Such studies can help elucidate the binding mechanisms, including the types of forces involved (e.g., hydrophobic, electrostatic) and the binding parameters. nih.gov

Furthermore, the quenching of the fluorescence of quantum dots by bromocresol green has been reported and utilized in quantitative assays for protein trafficking. nih.gov This demonstrates the utility of bromocresol dyes in advanced fluorescence-based methodologies. nih.gov

Circular Dichroism and Nuclear Magnetic Resonance Spectroscopic Applications in Dye-Molecule Interactions

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the interactions between dyes like Bromocresol Blue and various molecules, particularly macromolecules such as proteins. These methods provide detailed insights into the binding mechanisms and conformational changes that occur upon complex formation.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is highly sensitive to the chiral environment of a molecule. While Bromocresol Blue itself is not chiral, it can become a "reporter" molecule when it binds to a chiral macromolecule like a protein. The interaction induces a CD signal in the absorption region of the dye, which provides information about the nature of the binding site.

In a study involving the interaction of related sulfonephthalein dyes with bovine neurophysin-I, CD spectroscopy was instrumental. nih.gov It was observed that the binding of dyes to the protein induced a CD signal. This signal could be diminished by the addition of peptides known to bind to the neurophysin hormone binding site, suggesting that the dye was displaced from this specific site. nih.gov This competitive displacement demonstrates the utility of using dyes as probes in CD studies to map binding locations on proteins. nih.gov Further research on the interaction between various sulfonephthalein dyes, including Bromophenol Blue and Bromocresol Purple, and Bovine Serum Albumin (BSA) has also utilized CD spectroscopy to evaluate the conformational effects of the binding on the protein. unict.itacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is another valuable tool for investigating dye-molecule interactions at an atomic level. Chemical shift perturbations in the NMR spectrum of a dye or the interacting molecule can identify the specific atoms involved in the binding interface.

For instance, ¹H NMR measurements have been employed to explore the binding between sulfonephthalein dyes and BSA. unict.it By observing changes in the chemical shifts of the dye's protons upon addition of the protein, researchers can deduce the specific parts of the dye molecule that are in close proximity to the protein in the bound state. This technique, often used in conjunction with others like fluorescence and CD spectroscopy, helps to build a comprehensive model of the binding equilibrium and the structural changes involved for both the dye and the protein. unict.it Studies on other dye-surfactant systems have also shown that ¹H NMR can reveal the location of dye molecules within surfactant micelles, indicating whether they reside on the surface or in the hydrocarbon core. mdpi.com

Investigation of Isosbestic Points in Bromocresol Blue and Related Dye Systems

An isosbestic point is a specific wavelength at which the total absorbance of a sample remains constant during a chemical reaction or a physical change, such as a change in pH. wikipedia.org The existence of one or more sharp isosbestic points is a strong indicator that two principal species are in equilibrium with each other, without the formation of significant intermediate species. researchgate.net

In the context of Bromocresol Blue and other sulfonephthalein pH indicators, isosbestic points are observed when monitoring the transition between the acidic (protonated) and basic (deprotonated) forms of the dye. unizin.org For example, the related dye Bromocresol Green shows a clear isosbestic point as the solution pH changes, indicating a clean equilibrium between its yellow acidic form and blue-green basic form. unizin.org Similarly, Bromocresol Purple, when transitioning color with pH, exhibits distinct isosbestic points around 315 nm and 490 nm, signifying the presence of an acid-base equilibrium between different structures. researchgate.net

The significance of an isosbestic point is multifold:

Equilibrium Confirmation: It provides evidence for a direct, two-species equilibrium. researchgate.net

Quantitative Analysis: It allows for the determination of the total concentration of the dye, as the absorbance at this wavelength is independent of the ratio of the two species (e.g., pH). brainly.com

Quality Assurance: Isosbestic points of standard substances like Bromothymol Blue and Potassium Dichromate are used to verify the wavelength accuracy of spectrophotometers. wikipedia.orgchemeurope.com

The table below lists reported isosbestic points for related sulfonephthalein dyes, which are structurally similar to Bromocresol Blue.

| Dye | Isosbestic Point(s) (nm) | Reference |

| Bromocresol Purple | ~315, ~490 | researchgate.net |

| Bromothymol Blue | ~325, ~498 | wikipedia.orgchemeurope.com |

| Bromocresol Green | Indicated but not specified | unizin.org |

This interactive table provides data on observed isosbestic points for dyes structurally related to Bromocresol Blue.

Solvatochromic Effects and Environmental Influences on this compound Spectroscopic Behavior

Solvatochromism describes the change in the color of a substance, and thus its absorption or emission spectrum, when it is dissolved in different solvents. uctm.edu This phenomenon arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules, which can be due to nonspecific interactions (like dipole forces) or specific interactions (like hydrogen bonding). uctm.edu

The spectroscopic behavior of sulfonephthalein dyes like Bromocresol Blue is markedly influenced by the solvent environment. The polarity, hydrogen-bonding ability, and dielectric constant of the solvent can all affect the position (λmax) and intensity of the absorption bands. uctm.eduresearchgate.net

For example, a study on the related Bromocresol Purple showed a distinct color change from dim orange in acetic acid to yellow in ethyl acetate, demonstrating a clear solvatochromic effect. uctm.edu This shift was attributed to the stabilization of the π* orbital in more polar solvents. uctm.edu In water, a blue shift was observed due to the formation of intermolecular hydrogen bonds. uctm.edu

Environmental factors beyond the solvent itself, such as the presence of salts or surfactants, also impact the dye's spectral properties. unisi.itresearchgate.net The addition of electrolytes can alter the hydration shell around the dye molecule, and surfactants can create micro-heterogeneous environments like micelles, which provide a different local polarity compared to the bulk solution. mdpi.comunisi.it In the case of Bromothymol Blue, increasing concentrations of the surfactant sodium dodecylsulfate (SDS) were found to be equivalent to lowering the pH, as the yellow acidic form of the dye is preferentially adsorbed at the micelle interface. unisi.itresearchgate.net

The following table summarizes the effect of different solvents on the absorption maximum (λmax) of Bromothymol Blue, a closely related compound, illustrating the principle of solvatochromism.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Reference |

| Water | 80.1 | 615 (basic form) | researchgate.net |

| Ethanol | 24.5 | Varies | researchgate.net |

| Methanol | 32.7 | Varies | researchgate.net |

| Cyclohexanol | 15.0 | Varies | researchgate.net |

This interactive table shows how the solvent environment can influence the spectroscopic properties of a related sulfonephthalein dye.

DFT (Density Functional Theory) calculations on Bromothymol Blue have shown that an increase in the dielectric constant of the environment leads to an enhancement of the molecule's dipole moment, which in turn affects its optical properties. researchgate.netresearchgate.net These studies underscore the sensitivity of this compound and related dyes to their immediate molecular surroundings.

Dye-Protein Interaction Studies

Bromocresol blue, a member of the sulfonephthalein family of dyes, is widely recognized for its pH-indicating properties and its utility in biochemical assays, largely due to its interaction with proteins. unict.itmedchemexpress.com This interaction, often resulting in a visible color change, has been a subject of extensive research to understand the underlying molecular mechanisms.

Binding Mechanisms with Serum Albumins (e.g., Bovine, Human, Porcine)

The binding of bromocresol blue to serum albumins, such as bovine serum albumin (BSA), human serum albumin (HSA), and porcine serum albumin (PSA), is a complex process primarily driven by electrostatic forces. instras.com Studies on the interaction between bromophenol blue (BPB), a closely related dye, and bovine serum albumin suggest that the primary binding force is electrostatic. instras.com This interaction causes a transformation of the dye from its free acidic form to a bound basic form, leading to a color change. instras.com

Serum albumins from different mammalian species, including human, bovine, goat, sheep, rabbit, porcine, and dog, all exhibit binding affinity for bromophenol blue. nih.gov However, the specific characteristics of these interactions, such as the degree of spectral shift and changes in absorbance, vary among species, indicating differences in the microenvironment of the binding sites on the respective albumin molecules. nih.gov

Spectroscopic Probing of Binding Sites and Conformational Changes in Proteins

Spectroscopic techniques are invaluable tools for investigating the binding of small molecules like bromocresol blue to proteins and the subsequent conformational changes in the protein structure. researchgate.net Methods such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are frequently employed. instras.comresearchgate.netnih.gov

When bromocresol blue binds to serum albumins, characteristic changes in its absorption spectrum are observed. For instance, the interaction of bromophenol blue with BSA results in a significant increase and a red shift in the absorption peak around 591 nm to 604 nm, while the peak at 435 nm decreases and shifts to 440 nm. instras.com An isosbestic point is also formed, indicating the presence of two interconverting species: the free dye and the protein-bound dye. instras.com These spectral shifts are attributed to the change in the dye's ionization state upon binding and the bathochromic and hyperchromic effects of conjugation. instras.com

Fluorescence quenching is another powerful technique to study these interactions. The binding of bromocresol green (BCG) to BSA, for example, leads to quenching of the protein's intrinsic fluorescence. researchgate.net This phenomenon can be used to determine binding parameters and understand the influence of environmental factors like pH and ionic strength on the interaction. researchgate.net Furthermore, spectroscopic methods can monitor conformational changes in proteins upon ligand binding. researchgate.netnih.gov Techniques like circular dichroism can provide quantitative assessments of secondary structure alterations. researchgate.net

Determination of Binding Constants and Stoichiometry

The strength and stoichiometry of the interaction between bromocresol blue and serum albumins can be quantified by determining the binding constants and the number of binding sites. Various methods, including spectrophotometry and fluorescence quenching, are utilized for this purpose. instras.comresearchgate.net

For the interaction of bromophenol blue with BSA in acidic solutions, apparent binding constants and maximum binding numbers have been defined to characterize the binding ability under specific conditions. instras.com Linear regression equations have been developed to calculate these parameters along with the molar absorptivity of the bound dye. instras.com In a study using fluorescence quenching, the interaction of bromocresol green with bovine serum albumin yielded an association constant of 3.06 x 10⁷ M⁻¹ with a binding capacity of approximately one. researchgate.net

It's important to note that the binding affinity can be influenced by factors such as pH and ionic strength. For instance, the affinity of bromocresol green for BSA remains relatively constant between pH 4.0 and 8.0 but decreases significantly with increasing ionic strength. researchgate.net Different serum albumins also show considerable variation in their affinities for the dye, highlighting species-specific differences in their ligand-binding properties. researchgate.net

Table 1: Binding Parameters of Sulfonephthalein Dyes with Serum Albumins

| Dye | Protein | Method | Binding Constant (K) | Stoichiometry (n) | Reference |

| Bromocresol Green | Bovine Serum Albumin | Fluorescence Quenching | 3.06 x 10⁷ M⁻¹ | ~1 | researchgate.net |

| Bromophenol Blue | Bovine Serum Albumin | Spectrophotometry | Apparent binding constant determined | Maximum binding number determined | instras.com |

Competitive Binding Assays and Ligand Displacement Phenomena

Competitive binding assays are instrumental in identifying the specific binding sites of ligands on proteins and understanding the nature of their interactions. These assays involve the displacement of a bound ligand by a competing molecule. ias.ac.in

Studies using bromocresol green as a spectrophotometric probe have helped characterize the binding regions on HSA and BSA for other ligands like Naproxen and 1-anilino-8-naphthalenesulphonic acid (ANS). ias.ac.in It was found that both Naproxen and ANS share common binding sites with BCG on HSA. ias.ac.in In the case of BSA, ANS competes for the same binding sites as BCG, whereas Naproxen exhibits non-competitive binding, suggesting its high-affinity sites coincide with the BCG binding region while its low-affinity sites are distinct. ias.ac.in

Similarly, competitive binding studies with bromophenol blue and bilirubin (B190676) have shown that BPB can displace bilirubin from its binding site on various mammalian albumins. nih.gov This indicates that bromophenol blue partially shares the bilirubin binding site on albumin. nih.gov The extent of this displacement varies among different albumins, further underscoring the differences in the microenvironment of the binding sites across species. nih.gov

Dye-Surfactant System Investigations

The interaction of dyes with surfactants is a field of significant interest due to its relevance in various industrial and scientific applications. The formation of micelles by surfactants in solution can significantly alter the properties of the dye.

Interaction with Anionic and Nonionic Micelles

The interaction of this compound, an anionic dye, with surfactant micelles depends on the nature of the surfactant. In systems containing an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), the aggregation behavior is influenced by the presence of the dye. tandfonline.com Studies on the mixture of bromocresol green and SDS have shown that the critical micelle concentration (cmc) of SDS decreases with an increasing concentration of the dye. tandfonline.com The interaction forces between the anionic dye and the anionic surfactant are thought to be a combination of hydrophobic, ion-ion, and electrostatic interactions. tandfonline.com

The interaction of anionic dyes with nonionic surfactants has also been investigated. In these systems, the dye molecules can be incorporated into the nonionic micelles. researchgate.net The nature of these interactions can be studied using techniques like spectrophotometry to determine parameters such as equilibrium constants and partition coefficients. researchgate.net

Effects on Critical Micelle Concentration and Solubilization Processes

This compound, an anionic dye, influences the micellization behavior of surfactants in aqueous solutions. Its interaction with surfactants like sodium dodecyl sulfate (SDS) leads to a decrease in the critical micelle concentration (CMC). tandfonline.com This phenomenon is attributed to the reduction of electrostatic repulsion between the surfactant head groups, which facilitates the aggregation of surfactant molecules into micelles at lower concentrations. thaiscience.info The addition of salts, such as sodium chloride (NaCl), further decreases the CMC of ionic surfactants. This is due to the binding of counter-ions to the surfactant, which diminishes electrical repulsion and promotes micelle formation. thaiscience.inforsc.org

The solubilization of substances within micelles is also affected by the presence of this compound and other factors. The location of a solubilized molecule within a micelle is dependent on its polarity; nonpolar molecules tend to reside in the hydrophobic core, while molecules with intermediate polarity are found along the surfactant chains in the palisade layer. ualberta.caresearchgate.net The solubilization capacity of micelles can be enhanced by increasing the concentration of the surfactant. For instance, the solubility of certain drugs has been shown to increase with higher concentrations of surfactants like dodecyl trimethylammonium bromide (DTAB), cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and aerosol-OT (AOT). pharmedicinejournal.com The addition of salts can also increase the aggregation number and volume of micelles, which in turn favors the solubilization of hydrophobic drugs in the micellar core. ualberta.ca

The table below summarizes the effect of an anionic dye, Bromocresol Green (BCG), which is structurally similar to Bromocresol Blue, on the Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) at different pH values. This data illustrates how the interaction between the dye and the surfactant micelles can influence the CMC.

Data sourced from a study on Bromocresol Green, a closely related sulfonephthalein dye, and its interaction with CTAB micelles. asianpubs.org

Surface pKa Determination in Micellar Environments

The apparent acid dissociation constant (pKa) of indicator dyes like bromocresol blue can be significantly altered in the presence of micelles. This shift in pKa is a result of the dye molecules partitioning between the bulk aqueous phase and the micellar pseudophase. The micellar environment, with its different polarity and electrostatic potential at the surface, influences the protonation state of the incorporated dye. researchgate.netresearchgate.net

For instance, the pKa of bromocresol green in the presence of cationic micelles of cetyltrimethylammonium bromide (CTAB) has been shown to deviate from its value in pure water. asianpubs.orgresearchgate.net This change is attributed to the solubilization of the dye within the micellar structure, where the local environment affects its dissociation equilibrium. asianpubs.org The surface pKa can be influenced by factors such as the chain length of the surfactant, the nature of the counter-ions, and the ionic strength of the solution. researchgate.net The differences between the pKa in the bulk solution and at the micelle surface can be interpreted in terms of the electrical potential difference and changes in the intrinsic pKa of the dye. researchgate.net

Nucleic Acid Interaction Analyses

Characterization of Binding Modes with DNA and RNA (e.g., Non-Covalent, Groove Binding, Intercalative, Electrostatic)

This compound and structurally related triarylmethane dyes can interact with nucleic acids like DNA and RNA through various non-covalent binding modes. These interactions can include electrostatic attraction, intercalation, and groove binding. nih.gov The specific mode of binding is influenced by the structure of the dye and the nucleic acid, as well as the experimental conditions.

Studies on similar dyes, such as bromophenol blue, have shown that they can serve as tracking dyes in nucleic acid electrophoresis, migrating in the same direction as DNA due to a slight negative charge. sigmaaldrich.com The interaction of brilliant cresol (B1669610) blue with nucleic acids has been suggested to be a cooperative effect of electrostatic attraction, intercalation, coordination, and hydrophobic effects. nih.gov Research on bromothymol blue has indicated a non-covalent mode of interaction with DNA, characterized by changes in the dye's absorption spectrum upon binding. researchgate.net The binding of various small molecules and proteins to DNA and RNA often involves a combination of these non-covalent forces, which are crucial for the formation of stable complexes. uni-regensburg.deelifesciences.orgnih.gov

Spectroscopic Quantification of this compound - Nucleic Acid Binding

Spectroscopic techniques, particularly UV-visible absorption spectrophotometry, are widely used to quantify the binding of small molecules like this compound to nucleic acids. researchgate.net The interaction between the dye and the nucleic acid leads to changes in the absorption spectrum of the dye, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the wavelength of maximum absorbance (hypsochromic or blue shift, and bathochromic or red shift). researchgate.net

For example, the interaction of brilliant cresol blue with DNA and RNA resulted in a significant enhancement of its Rayleigh light scattering (RLS) intensity and the appearance of a new RLS peak, with the intensity increase being proportional to the nucleic acid concentration. nih.gov In another study, the binding of bromothymol blue to DNA was characterized by a decrease in the intensity of one peak (hypochromism) and an increase in the intensity of another (hyperchromism), along with a slight blue shift. researchgate.net These spectral changes can be used to determine binding parameters and provide evidence for the mode of interaction.

Interactions with Polymeric and Supramolecular Systems

Influence on Phase Behavior and Coacervation in Polyelectrolyte Solutions

This compound and similar small molecules can influence the phase behavior of polyelectrolyte solutions, particularly the process of complex coacervation. Coacervation is a phase separation phenomenon that occurs when solutions of oppositely charged polyelectrolytes are mixed, resulting in a polymer-rich phase (the coacervate) and a polymer-poor phase (the supernatant). researchgate.netnih.gov The presence of small molecules can affect the electrostatic and hydrophobic interactions that drive this process. researchgate.net

Studies using bromothymol blue, a structurally related dye, have shown that its presence can accelerate the coacervation process in solutions of poly(diallyldimethylammonium chloride) (PDAC) and poly(sodium 4-styrene sulfonate) (SPS). researchgate.netsci-hub.se This is attributed to an increase in the hydrophobicity within the coacervates upon the addition of the dye. researchgate.netsci-hub.se The encapsulated dye molecules can also reduce the ionic crosslink density within the coacervates, leading to a weaker network structure. researchgate.netsci-hub.se The formation and stability of coacervates are also influenced by factors such as pH, salt concentration, polymer concentration, and polymer chain length. acs.orgmdpi.com

The table below shows the effect of increasing concentrations of bromothymol blue (BtB) on the water content of PDAC-SPS complex coacervates. This demonstrates how the incorporation of the dye can alter the physical properties of the coacervate.

Data sourced from a study on the effect of small molecules on the phase behavior of polyelectrolyte solutions. sci-hub.se

Formation of Ion-Pair Complexes with Organic and Inorganic Cations

Bromocresol blue, in its anionic form, readily engages in electrostatic interactions with various positively charged species to form ion-pair complexes. This phenomenon is particularly significant in analytical chemistry, where the formation of these complexes, often possessing distinct chromophoric properties, facilitates the spectrophotometric determination of a wide range of substances. tandfonline.comresearchgate.net The fundamental principle involves the attraction between the negatively charged sulfonate group of the bromocresol blue anion and a cation, which can be either organic or inorganic in nature. tandfonline.com

The formation of these ion-pairs can alter the physical properties of the constituent ions, most notably their solubility. nih.gov While the individual ions are typically soluble in aqueous media, the resulting ion-pair complex is often more hydrophobic. nih.govscience.gov This increased lipophilicity allows for the extraction of the complex from the aqueous phase into an immiscible organic solvent, a technique frequently employed in extractive spectrophotometry. tandfonline.comresearchgate.netnih.gov The stoichiometry of these complexes is commonly found to be 1:1, although other ratios such as 1:2 (cation:anion) have also been reported. nih.govresearchgate.netwalshmedicalmedia.com

Interactions with Organic Cations

The interaction of bromocresol blue with organic cations is extensively documented, particularly with pharmaceutical compounds containing protonated nitrogen atoms, such as primary or secondary amines. tandfonline.comresearchgate.net In an acidic medium, these amine groups become positively charged, enabling them to form stable, colored ion-pair complexes with the anionic dye. tandfonline.comjapsonline.com This reaction forms the basis for numerous validated analytical methods for quantifying drugs in bulk forms and pharmaceutical preparations. tandfonline.com

Quaternary ammonium (B1175870) cations also form stable ion-associates with sulfonephthalein dyes like bromocresol blue. nih.gov Research into the liquid-liquid distribution of these complexes has shown that their extractability into organic solvents like chloroform (B151607) is influenced by the structure of the cation. nih.gov For instance, a linear relationship has been observed between the logarithm of the extraction constant (log Kex) and the number of methylene (B1212753) groups in the alkyl chains of the quaternary ammonium ions, indicating that hydrophobicity plays a key role in the extraction process. science.govnih.gov Studies comparing different quaternary ammonium structures have found that alkyltrimethylammonium cations are more effective at extracting the dye than symmetrical tetra-alkylammonium cations. nih.gov

The table below summarizes research findings on the formation of ion-pair complexes between bromocresol blue (and its analogs like bromothymol blue and bromophenol blue, which exhibit similar behavior) and various organic cations.

| Organic Cation (Drug) | Anionic Dye Used | Stoichiometry (Drug:Dye) | Optimal pH | λmax of Complex (nm) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Telmisartan | Bromothymol Blue | 1:1 | 2.0 | 410 | Dichloromethane | researchgate.net |

| Propranolol | Bromothymol Blue | 1:1 | 4.0 | 415 | Dichloromethane | researchgate.net |

| Bisoprolol | Bromothymol Blue | 1:1 | 4.0 | 414 | Dichloromethane | researchgate.net |

| Carvedilol | Bromothymol Blue | 1:1 | 2.0 | 412 | Dichloromethane | researchgate.net |

| Itopride | Bromothymol Blue | Not Specified | 2.0-4.0 | 411 | Chloroform | tandfonline.com |

| Midodrine | Bromothymol Blue | Not Specified | 2.0-4.0 | 410 | Chloroform | tandfonline.com |

| Sumatriptan | Bromothymol Blue | Not Specified | 2.0-4.0 | 414 | Chloroform | tandfonline.com |

| Ofloxacin | Bromophenol Blue | Not Specified | 3.0 | Not Specified | Chloroform | researchgate.net |

| Trandolapril | Bromothymol Blue | Not Specified | Not Specified | 401 | Acetone | researchgate.net |

Interactions with Inorganic Cations

While less common than with organic cations, bromocresol blue and similar dyes can also form ion-pairs with inorganic cations. The formation of these complexes is governed by similar principles of electrostatic attraction and can be influenced by factors such as the ionic radius and desolvation enthalpy of the cation. science.gov The solvophobic theory helps to interpret the mechanism of ion-pair extraction, suggesting that the process is thermodynamically driven by the properties of the cation, anion, and the organic solvent used for extraction. acs.org

Studies have explored the interaction between sulfonephthalein dye anions and alkali metal cations, though the interactions can be weak. science.gov For instance, in studies with the diclofenac (B195802) anion, only the lithium cation (Li+) showed significant interaction among the alkali metals. science.gov More complex inorganic cations, such as organometallic complexes, have been shown to form stable ion-pairs. For example, organoruthenium complexes like Ruthenium(II)-tris-(2,2'-bipyridyl) can form a 1:2 ion-pair with the bromophenol blue anion, creating a new complex with specific optical properties. instras.com

The table below presents data on the extraction constants for ion-associates formed between various sulfonephthalein dyes and inorganic-like quaternary ammonium cations.

| Anionic Dye | Quaternary Ammonium Cation | Ion-Associate Type | log Kex | Reference |

|---|---|---|---|---|

| Bromothymol Blue (BTB) | Alkyltrimethylammonium | 1:1 (Q+HA-) | Variable | nih.gov |

| Bromothymol Blue (BTB) | Alkyltrimethylammonium | 1:2 ((Q+)2A2-) | Variable | nih.gov |

| Bromocresol Green (BCG) | Alkyltrimethylammonium | 1:1 (Q+HA-) | Variable | nih.gov |

| Bromocresol Green (BCG) | Alkyltrimethylammonium | 1:2 ((Q+)2A2-) | Variable | nih.gov |

| Bromophenol Blue (BPB) | Alkyltrimethylammonium | 1:1 (Q+HA-) | Variable | nih.gov |

| Bromophenol Blue (BPB) | Alkyltrimethylammonium | 1:2 ((Q+)2A2-) | Variable | nih.gov |

| Bromophenol Blue (BPB) | Ruthenium(II)-tris-(2,2'-bipyridyl) | 1:2 | Not Applicable | instras.com |

Advanced Analytical Methodologies and Sensing Applications

Development of Spectrophotometric Assays

Spectrophotometry remains a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and reliability. Bromocresol Blue Sodium Salt serves as a key chromogenic agent in many spectrophotometric methods, particularly for the analysis of pharmaceutical compounds.

Quantitative Determination of Pharmaceutical Compounds

This compound is instrumental in the quantitative determination of a variety of pharmaceutical compounds. Its application spans different drug categories, including antihistamines and tricyclic antidepressants. The underlying principle of these assays often involves the formation of an ion-pair complex between the acidic dye (Bromocresol Blue) and the basic nitrogenous pharmaceutical compound. This reaction results in a colored product that can be quantified using a spectrophotometer.

One notable application is in the determination of Cetirizine Dihydrochloride, a second-generation antihistamine. Methodologies have been developed that are based on the formation of a chloroform-soluble complex between cetirizine and dyes such as bromophenol blue, which is structurally similar to bromocresol blue. nih.gov

Another significant application is in the analysis of Dothiepin, a tricyclic antidepressant. Sensitive and accurate extractive spectrophotometric methods have been established based on the formation of a colored, solvent-extractable ion-association complex between Dothiepin and Bromocresol Blue. researchgate.net

Extractive Spectrophotometric Procedures

Extractive spectrophotometry is a widely used technique that enhances the selectivity and sensitivity of an assay. This procedure involves the formation of an ion-pair complex in an aqueous medium, followed by the extraction of this complex into an immiscible organic solvent. This process not only concentrates the analyte but also removes potential interferences from excipients commonly found in pharmaceutical formulations.

In the case of Cetirizine analysis, the ion-pair complex formed with sulfonephthalein dyes is extracted into chloroform (B151607). nih.govpharmacyjournal.in This extraction step is crucial for the subsequent spectrophotometric measurement. Similarly, for the determination of Dothiepin, the ion-association complex formed with Bromocresol Blue is extracted into dichloromethane for absorbance measurement. researchgate.netpharmacyjournal.in The choice of the organic solvent is critical and is determined by its ability to efficiently extract the ion-pair complex and its compatibility with the spectrophotometric measurement.

Optimization of Assay Parameters (pH, Reagent Concentration, Solvent Systems)

The efficiency and reliability of spectrophotometric assays employing this compound are highly dependent on the optimization of several key parameters. These include the pH of the aqueous phase, the concentration of the dye, and the choice of the organic solvent for extraction.

pH: The pH of the aqueous medium is a critical factor that influences the formation of the ion-pair complex. The reaction between Cetirizine and sulfonephthalein dyes, for instance, is optimized in a Walpole buffer of pH 2.64. nih.gov For the determination of Dothiepin using Bromocresol Blue, the optimal pH is established to ensure maximum color intensity of the complex. researchgate.net

Reagent Concentration: The concentration of Bromocresol Blue must be carefully controlled to ensure complete complexation with the drug. An excess of the reagent is typically used to drive the reaction to completion. For example, in the assay for Dothiepin, a 0.2% solution of Bromocresol Blue is utilized. pharmacyjournal.in

Solvent Systems: The selection of an appropriate organic solvent is crucial for the quantitative extraction of the ion-pair complex. Chloroform and dichloromethane are commonly employed for this purpose due to their ability to efficiently extract the colored complexes formed between the drugs and Bromocresol Blue. nih.govresearchgate.netpharmacyjournal.in

The optimization of these parameters is essential for developing a robust and sensitive analytical method.

| Parameter | Cetirizine Dihydrochloride | Dothiepin |

| pH | 2.64 (Walpole buffer) nih.gov | Optimized for maximum color intensity researchgate.net |

| Reagent | Bromophenol Blue nih.gov | Bromocresol Blue (0.2% solution) pharmacyjournal.in |

| Solvent System | Chloroform nih.gov | Dichloromethane pharmacyjournal.in |

| λmax | 414 nm (with Bromophenol Blue) nih.gov | 418 nm pharmacyjournal.in |

Validation Protocols for Analytical Methods (Linearity, Sensitivity, Precision, Accuracy)

The validation of analytical methods is a critical step to ensure their reliability and suitability for their intended purpose. Spectrophotometric methods using this compound are subjected to rigorous validation protocols in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the determination of Cetirizine using bromophenol blue, Beer's law was obeyed in the concentration range of 1.5-21 µg/mL. nih.gov In the case of Dothiepin analysis with Bromocresol Blue, the method demonstrated linearity in the concentration range of 16 - 56 µg/mL. researchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). These parameters indicate the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to the formulation and the amount recovered is measured.

The results of these validation studies confirm that the developed spectrophotometric methods are accurate, precise, and reliable for the routine analysis of these pharmaceutical compounds in bulk and dosage forms.

| Validation Parameter | Cetirizine Dihydrochloride (with Bromophenol Blue) | Dothiepin (with Bromocresol Blue) |

| Linearity Range | 1.5-21 µg/mL nih.gov | 16-56 µg/mL researchgate.net |

| Correlation Coefficient (r) | >0.999 nih.gov | Not specified |

| LOD | Not specified | Not specified |

| LOQ | Not specified | Not specified |

| Precision (RSD%) | Not specified | Not specified |

| Accuracy (Recovery %) | Statistically compared with reported method nih.gov | Validated through recovery studies researchgate.net |

Chemical Sensor Design and Fabrication

The application of pH-sensitive dyes in the development of chemical sensors is a growing area of research. These sensors offer the potential for real-time monitoring of pH in various applications, including environmental and biomedical fields.

Integration in Wearable pH-Sensing Platforms

The integration of pH indicators into wearable platforms for real-time health monitoring is a promising technological advancement. These sensors can be incorporated into textiles or other flexible substrates to continuously measure the pH of sweat, which can be an indicator of certain physiological conditions. rsc.org While various pH-sensitive dyes have been explored for this purpose, detailed research specifically documenting the integration of this compound into wearable pH-sensing platforms is not extensively available in the reviewed scientific literature. The development of such sensors typically involves the immobilization of the indicator dye onto a solid support, such as a polymer matrix, to prevent leaching while allowing interaction with the analyte. researchgate.netnih.gov Although the principle is sound, the specific application of Bromocresol Blue in this context remains an area for future research and development.

Functionalization of Textile and Material Substrates for Halochromic Response

The integration of pH-sensitive dyes like Bromocresol Green into textile and other material substrates has led to the development of "smart" materials capable of exhibiting a visible color change in response to pH fluctuations, a property known as halochromism. These materials have significant potential for applications ranging from wearable health monitors to protective clothing that can indicate chemical exposure.

Several methods have been employed to immobilize Bromocresol Green onto substrates, creating durable and reusable pH sensors. One approach involves the surface modification of cotton fibers with chitosan, which facilitates the binding of the dye. Another innovative technique is the development of pH-sensitive polyamide fabrics by directly dyeing them with Bromocresol Green. These functionalized textiles are designed to detect changes in environmental pH, such as the acidity of rainwater, which can be an indicator of air pollution.

More advanced methods include sol-gel coatings and electrospinning. A sol-gel process can be used to apply a thin, porous layer containing the dye onto conventional fabrics. Alternatively, the dye can be added to a polymer solution before the electrospinning process, resulting in the creation of nanofibrous non-wovens with the pH indicator integrated directly into the fiber structure. This method is particularly effective due to the high surface area and porosity of the resulting material, which allows for a very fast response time to pH changes.

Table 1: Methods for Functionalizing Textiles with Halochromic Dyes

| Functionalization Method | Substrate Example | Description | Key Advantage |

|---|---|---|---|

| Direct Dyeing | Polyamide 6 Fabric | Conventional dyeing process where the fabric is immersed in a dye bath containing the pH indicator. | Simple and economically viable for conventional fabrics. |

| Surface Modification | Cotton Fibers | Fibers are pre-treated with a binding agent like chitosan to enhance dye immobilization. | Improves dye adhesion and wash fastness on natural fibers. |

| Sol-Gel Coating | Various Fabrics | A solution of hydrolyzable precursors is applied to the fabric, forming a glassy or ceramic-like coating that entraps the dye. | Creates a durable, porous layer for the indicator. |

| Electrospinning | Polyamide 6 Nanofibers | The dye is mixed with a polymer solution and extruded in a high-voltage electric field to form functionalized nanofibers. | High surface area leads to very rapid sensor response times. |

These functionalized materials demonstrate a clear and observable color shift, making them suitable for use as flexible and wearable sensors.

Chemo-Responsive Material Development for Environmental Monitoring Applications

The halochromic textiles described above are a prime example of chemo-responsive materials developed for environmental monitoring. By changing color in the presence of acidic or alkaline substances, they can provide a simple, visual alert to the presence of harmful chemical agents or pollutants.

For instance, pH-sensitive fabrics incorporating Bromocresol Green have been developed specifically to detect acidic gases and other air pollutants. Stamping or dyeing polyester or cotton knits with the indicator creates a sensor that can be integrated into protective clothing, alerting the user to exposure to hazardous chemicals. This application is crucial in industrial settings for safeguarding human health and the environment.

The fundamental principle behind these materials is the spectrophotometric determination of pH. The Bromocresol Green molecule within the material substrate undergoes a reversible acid-base reaction upon exposure to the target analyte, leading to a change in its molecular structure and, consequently, its light absorption properties. This results in the visible color change that serves as the sensing mechanism. These materials can offer real-time detection without the need for complex or powered electronic equipment.

Application in Biochemical and Enzyme Assays

Bromocresol Green Sodium Salt is a valuable tool in biochemical research, primarily for assays that involve a change in pH resulting from an enzymatic reaction or metabolic process.

Monitoring Enzyme Activity (e.g., Carbonic Anhydrase, Urease, Fungal Asparaginase)

Many enzymatic reactions involve the production or consumption of acidic or basic compounds. By incorporating a pH indicator like Bromocresol Green into the assay medium, the activity of these enzymes can be monitored colorimetrically.

Urease: This enzyme catalyzes the hydrolysis of urea into carbon dioxide and ammonia. assaygenie.com The production of ammonia, a weak base, causes an increase in the pH of the surrounding medium. This pH shift can be visualized using a pH indicator. In an assay plate or solution containing Bromocresol Green, active urease will cause the medium to shift from yellow towards blue, indicating the enzymatic breakdown of urea. assaygenie.come3s-conferences.org

Fungal Asparaginase: L-asparaginase is a key enzyme used in chemotherapy and food processing. nih.gov It catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. nih.gov Screening for fungal strains that produce this enzyme often employs a plate assay method. The medium contains L-asparagine as the primary nitrogen source and a pH indicator. walshmedicalmedia.com Fungal colonies producing L-asparaginase will release ammonia, raising the local pH and causing the indicator to change color, forming a distinct halo around the colony. nih.govwalshmedicalmedia.com This provides a rapid and effective method for identifying high-producing strains. While other indicators like phenol (B47542) red and bromothymol blue are also used, the principle remains the same. nih.gov

Carbonic Anhydrase: This enzyme catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The reaction produces protons, leading to a decrease in pH. While various methods are used to measure its activity, a pH-based assay using an indicator can monitor the acidification of the medium.

Table 2: Enzyme Assays Using pH-Shift Detection

| Enzyme | Substrate | Product Causing pH Shift | Resulting pH Change | Indicator Color Change (Bromocresol Green) |

|---|---|---|---|---|

| Urease | Urea | Ammonia (NH₃) | Increase (Alkaline) | Yellow → Blue |

| L-Asparaginase | L-Asparagine | Ammonia (NH₃) | Increase (Alkaline) | Yellow → Blue |

| Carbonic Anhydrase | Carbon Dioxide (CO₂) + Water (H₂O) | Protons (H⁺) | Decrease (Acidic) | Blue → Yellow |

pH-Shift Assays for Metabolite Production

This method has also been adapted to visualize pH changes in the rhizosphere, the area of soil immediately surrounding plant roots. A gel containing a pH indicator can reveal patterns of acidification or alkalinization caused by the roots, providing qualitative information about nutrient exchange and physiological responses to various stimuli.

Chromogenic Reagents in Advanced Chromatographic Techniques

Bromocresol Green Sodium Salt's utility extends to analytical separation techniques, where its color-changing properties are used to visualize otherwise invisible compounds.

Application in Thin-Layer Chromatography Staining for Acidic Analytes

Thin-Layer Chromatography (TLC) is a widely used technique for separating mixtures of compounds. After the separation is complete, the components are often colorless and must be visualized using a staining reagent. Bromocresol Green is an effective stain for the specific visualization of acidic compounds.

The stain is typically prepared as a dilute solution of Bromocresol Green in ethanol (B145695), with a small amount of sodium hydroxide added to adjust the solution to its basic, blue color. When the developed TLC plate is sprayed with or dipped into this blue solution, acidic compounds on the plate will protonate the indicator dye, causing it to revert to its yellow acidic form. This results in the appearance of distinct yellow to green spots against a pale blue background, allowing for the easy identification of acidic analytes with a pKa below approximately 5.0.

Table 3: Preparation and Application of Bromocresol Green TLC Stain

| Parameter | Description |

|---|---|

| Target Analytes | Acidic compounds (e.g., carboxylic acids) with a pKa < 5.0. |

| Stain Recipe | 0.04 g of Bromocresol Green in 100 mL of absolute ethanol. 0.1 M NaOH is added dropwise until the solution just turns pale blue. |

| Application Method | The developed and dried TLC plate is briefly dipped into or sprayed with the stain solution. |

| Visualization | Yellow to green spots appear on a blue background. Heating is not required. |

This method is simple, rapid, and provides excellent contrast, making it a valuable tool in organic synthesis and analysis.

Purity Assessment and Quality Control in Research

Impact of Dye Impurities on Analytical Reproducibility and Accuracy

Commercially available sulfonephthalein dyes often contain impurities originating from their synthesis, which can lead to batch-to-batch variability and erroneous measurements. nist.govresearchgate.net These impurities can be colored and absorb light in the same spectral region as the primary dye, leading to incorrect absorbance ratio measurements and significant errors in spectrophotometric pH determination. acs.org Studies on closely related indicators, such as Bromocresol Green (BCG) and Bromocresol Purple (BCP), have demonstrated the profound impact of these impurities.

Research has shown that impurities in indicator dyes can cause pH measurement offsets as large as 0.01 to 0.1 pH units. researchgate.net For BCP, the use of unpurified commercial batches resulted in pH errors as significant as 0.07 at pH 3.8 and up to 0.2 at pH 5.3 when compared to measurements made with the purified dye. nih.gov These light-absorbing impurities typically interfere with absorbance readings at shorter wavelengths, leading to erroneously high calculations. acs.orgnih.gov

In addition to affecting accuracy, impurities impact the long-term reproducibility and stability of analytical instrumentation. researchgate.net Long-term laboratory measurements have revealed a direct link between the quantity and type of impurities and the drift behavior of automated analyzers. copernicus.orgcopernicus.org The impurities can form deposits in the optical pathways of the instrument, causing a drift in readings over time. researchgate.netcopernicus.orgcopernicus.org Furthermore, certain types of impurities can alter the drift pattern from linear to non-linear, which can severely impair the reliability of long-term, autonomous deployments of analytical systems. researchgate.netcopernicus.orgcopernicus.org

While complete purification is the ideal, studies have also quantified acceptable impurity levels for certain applications. For instance, in spectrophotometric total alkalinity measurements using BCG, no significant improvement in precision was observed when using a purified dye as long as the impurities in the unpurified dye did not exceed 2%. However, when impurity levels rose above 6%, the resulting measurements failed to meet fundamental quality requirements. researchgate.netcopernicus.orgcopernicus.org

| Impurity Level (% of peak area) | Impact on Measurement Quality | Reference |

|---|---|---|

| ≤ 2% | No significant improvement in precision or bias observed with further purification. | researchgate.netcopernicus.org |

| > 6% | Measurements fail to meet fundamental quality requirements. | researchgate.netcopernicus.org |

| Variable | Directly influences the drift behavior of analyzers; higher purity leads to smaller drift. | researchgate.netcopernicus.org |

Methodologies for Bromocresol Blue Sodium Salt Purification (e.g., High-Performance Liquid Chromatography)

To mitigate the effects of impurities, purification of commercially obtained this compound is a critical step for high-accuracy applications. The most accurate spectrophotometric measurements require the use of purified indicators. acs.org High-Performance Liquid Chromatography (HPLC) is a widely adopted and effective technique for purifying sulfonephthalein dyes. researchgate.netresearchgate.net

The HPLC purification process separates the main dye component from synthesis by-products and other contaminants. This is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. For related compounds like Bromocresol Green, methods have been developed using a mobile phase consisting of solvents like acetonitrile and water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. copernicus.org The gradient of the mobile phase is adjusted to effectively separate the dye from its impurities.

Flash chromatography is another technique that has been successfully employed for purifying sulfonephthalein indicators, offering the advantage of producing larger batches of purified material, which can be beneficial for extensive research projects. copernicus.org

| Parameter | Description | Reference |

|---|---|---|

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Column Type | Reversed-phase (e.g., C18) | perlan.com.plnih.gov |

| Mobile Phase Solvents | Acetonitrile (ACN) and Water (H2O) | copernicus.org |

| Mobile Phase Additive | Trifluoroacetic acid (TFA), typically around 0.05% - 0.1% | copernicus.orgperlan.com.pl |

| Detection | UV-Vis Detector to monitor the elution of the dye and impurities. | copernicus.org |

Characterization of Purified Dye Material for Research Standards

Following purification, the dye must be thoroughly characterized to confirm its purity and establish its physicochemical properties for use as a research standard. This characterization is essential for developing accurate algorithms and ensuring consistency across different laboratories and studies. acs.org

The purity of the collected fractions from HPLC is typically verified by re-injecting a small sample into an analytical HPLC system. A single, sharp peak on the resulting chromatogram indicates a high degree of purity. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool used to examine commercially available sulfonephthalein indicators to identify the structures of the dye and its various impurities. nist.gov

Spectrophotometric analysis is a primary method for characterization. The absorbance spectrum of the purified dye is measured to determine key parameters such as its molar absorptivity ratios and equilibrium constants (pKa). nih.gov For example, with purified Bromocresol Purple, researchers examine the absorbance at specific wavelengths under highly acidic conditions to determine molar absorptivity ratios, which are critical for accurate pH calculations. nih.gov These experimentally determined values for the purified dye are often significantly different from those obtained using unpurified, off-the-shelf indicators, highlighting the importance of this characterization step. nih.gov

| Technique | Purpose | Reference |

|---|---|---|

| Analytical HPLC | To confirm the purity of the collected fractions post-purification. A single peak suggests high purity. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular structures of the primary dye and any co-eluting impurities. | nist.gov |

| UV-Visible Spectrophotometry | To determine fundamental optical and physical-chemical properties, such as molar absorptivity ratios and pKa values. | nih.govthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the purified dye compound. |

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Structural and Electronic Properties of Bromocresol Blue Sodium Salt

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized three-dimensional structure and electronic characteristics of this compound. These calculations solve the Schrödinger equation for the molecule, yielding a wealth of information about its fundamental properties.

The optimized molecular geometry provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. This structural information is crucial for understanding how the molecule interacts with its environment.

Furthermore, these calculations elucidate key electronic properties. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies electrophilic and nucleophilic sites prone to interaction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and the energy required for electronic excitation, which is directly related to its color.

Table 1: Representative Calculated Structural and Electronic Properties of Bromocresol Blue (Anionic Form)

| Property | Representative Value |

| Geometrical Parameters | |

| C-C (aromatic) bond length | ~1.40 Å |

| C-S bond length | ~1.77 Å |

| S-O bond length | ~1.45 Å |

| C-Br bond length | ~1.89 Å |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~8.5 D |

Note: These values are illustrative and representative for the anionic form of Bromocresol Blue, as specific computational studies on the sodium salt are not widely available. Actual values would vary depending on the level of theory and basis set used in the calculation.

Simulation of Dye Association and Interaction Energies (e.g., Semi-Empirical Methods)

Bromocresol Blue molecules, particularly in solution, can exhibit a tendency to associate or aggregate. Understanding the forces driving this association is crucial for predicting its behavior in various applications. Computational simulations, including those employing semi-empirical methods, provide a means to study these non-covalent interactions.

Table 2: Illustrative Interaction Energies for Bromocresol Blue Dimerization

| Interaction Type | Representative Interaction Energy (kcal/mol) |

| Van der Waals | -5 to -10 |

| Electrostatic | -3 to -7 |

| π-π Stacking | -4 to -8 |

| Total Interaction Energy | -12 to -25 |

Note: These are representative values for the interaction of two Bromocresol Blue molecules in a favorable orientation. The actual values are highly dependent on the specific geometry of the dimer and the computational method employed.

Elucidation of Reaction Mechanisms and Thermodynamic Favorability in Dye Interactions

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and predicting their thermodynamic feasibility. In the context of Bromocresol Blue, this can be applied to understand its interactions with other molecules, such as substrates or quenching agents.

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Furthermore, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated. A negative ΔG indicates that a reaction is thermodynamically favorable and will proceed spontaneously. These calculations can be used to predict the binding affinity of Bromocresol Blue to other molecules and to understand the driving forces behind these interactions. For instance, the binding of Bromocresol Blue to a protein could be modeled to determine the binding energy and identify the key amino acid residues involved in the interaction.

Table 3: Hypothetical Thermodynamic Parameters for the Binding of Bromocresol Blue to a Substrate

| Thermodynamic Parameter | Representative Value | Implication |

| ΔH (Enthalpy Change) | -15 kcal/mol | Exothermic, favorable binding |

| TΔS (Entropy Change) | -5 kcal/mol | Unfavorable due to loss of freedom |

| ΔG (Gibbs Free Energy Change) | -10 kcal/mol | Spontaneous and favorable binding |

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from computational studies of dye-substrate interactions.

Emerging Research Frontiers and Future Perspectives

Novel Applications in Materials Science and Nanotechnology

The distinct color-changing properties and chemical structure of Bromocresol blue sodium salt and its analogs are being leveraged to develop innovative materials and nanotechnologies. Research in this area is focused on creating responsive materials, advanced sensors, and functional nanoparticles.

One significant area of exploration is the incorporation of sulfonephthalein dyes into polymer films and sol-gel matrices to create optical sensors. The sol-gel process, which allows for the synthesis of materials at moderate temperatures, is particularly suitable for entrapping organic dye molecules like Bromocresol purple, a close relative of Bromocresol blue scispace.com. These entrapped dyes can then act as sensitive indicators for pH and other analytes. For instance, a fiber optic pH sensor has been developed by immobilizing a mixture of pH-sensitive dyes, including bromophenol blue, within a sol-gel matrix researchgate.net. The resulting material exhibits a reversible and repeatable response to pH changes. Similarly, thin films containing bromocresol purple have been developed for sensing dissolved ammonia ekb.eg. The principles demonstrated in these studies suggest a strong potential for developing similar sensor films using this compound for various analytical applications.

In the realm of nanotechnology , research has focused on functionalizing nanoparticles with triphenylmethane dyes for environmental and analytical purposes. Studies have shown that superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with azo dyes can be effective adsorbents for removing dyes like bromocresol green and bromophenol blue from contaminated water rsc.orgnih.gov. This approach utilizes the chemical affinity between the functionalized nanoparticles and the dye molecules for environmental remediation. While direct functionalization of nanoparticles with this compound is an area for future research, the existing studies with similar dyes provide a strong foundation for developing novel nano-adsorbents and sensors.

The development of redox-active films represents another promising frontier. A study demonstrated the creation of a chitosan-gold collapse gel with a poly (bromophenol blue) redox-active film for the electrochemical sensing of the anti-androgen drug flutamide nih.gov. This indicates the potential for using this compound in the development of electrochemical sensors for various biomolecules and pharmaceuticals.

| Material/Nanotechnology Application | Investigated Compound(s) | Key Findings | Potential for this compound |

| Optical Sensor Films | Bromocresol Purple, Bromophenol Blue | Immobilization in sol-gel and polymer matrices allows for sensitive pH and chemical sensing. scispace.comresearchgate.net | High potential for creating robust and reusable optical sensors for a variety of analytes. |